3-甲基-1-苯基-4-(2-噻吩亚甲基)-2-吡唑啉-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

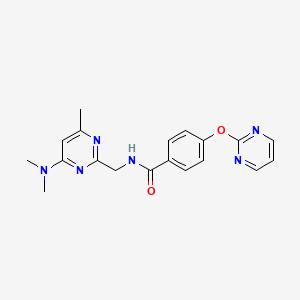

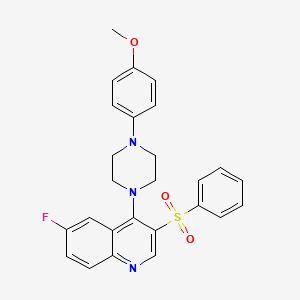

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one is a derivative of pyrazolone, a class of organic compounds with a five-membered lactam ring. It is characterized by the presence of a phenyl group and a thiophene moiety, which are expected to influence its chemical behavior and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a pseudo-five-component synthesis of bis(pyrazol-5-ols) under ultrasonic irradiation has been reported, which is a green and convenient approach providing high yields and environmental friendliness . Another study describes the synthesis of pyrazolone derivatives using ZnO nanoparticles as a catalyst under microwave irradiation, which offers advantages such as short reaction times and high yields . These methods highlight the ongoing efforts to develop efficient and sustainable synthetic routes for pyrazolone compounds.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystal diffraction . These techniques allow for the detailed characterization of the compounds, including the identification of substituents and the confirmation of the molecular framework. The presence of substituents like the phenyl group and the thiophene ring can significantly affect the electronic distribution and, consequently, the reactivity of the molecule.

Chemical Reactions Analysis

Pyrazolone derivatives exhibit a range of reactivities due to the presence of reactive sites in their structure. For example, they can undergo Michael addition reactions with active methylene compounds to afford cyclobutenes or cyclopyran-pyrazolines . They can also react with amines, phenols, and other nucleophiles to yield various substituted products . The reactivity towards amines and phenols can lead to the formation of azolylidene pyrazolones and other heterocyclic structures . These reactions are crucial for the diversification of the pyrazolone core and the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as melting points, solubility, and stability. The compounds' reactivity towards various reagents can be exploited to synthesize a wide array of derivatives with potential antioxidant and antimicrobial activities . Additionally, the electronic properties of the pyrazolone ring system can be tuned by the introduction of electron-donating or electron-withdrawing groups, which may affect their potential applications in material science or as pharmacophores in drug design.

科学研究应用

杂环化合物合成

化合物“3-甲基-1-苯基-4-(2-噻吩亚甲基)-2-吡唑啉-5-酮”(MPPTMPO)及其衍生物作为多种杂环化合物的合成中的构建模块具有重要价值。最近的研究重点介绍了 MPPTMPO 在合成吡唑并咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃等杂环化合物中的合成和应用。这些化合物具有广泛的应用,包括染料合成,展示了 MPPTMPO 在有机合成中的多功能性。MPPTMPO 的独特反应性允许温和的反应条件,从而扩展了其在从包括胺、α-氨基羧酸和酚在内的各种前体生成各种杂环化合物和染料中的用途 (Gomaa & Ali, 2020)。

抗癌剂开发

MPPTMPO 衍生物的另一个重要应用是开发新的抗癌剂。吡唑啉是 MPPTMPO 的核心成分,已因其抗癌特性而被广泛研究。吡唑啉衍生物的合成显示出很高的生物学效应,使其成为药物化学中的一个重点。这些衍生物以其多功能性而闻名,已被用于各种多功能应用中,尤其是在抗癌活性领域。2000 年至 2021 年的专利文献综述强调了吡唑啉衍生物,包括 MPPTMPO,在抗癌研究中的重要性,突出了它们作为未来药物开发的有希望部分的潜力 (Ray et al., 2022)。

单胺氧化酶抑制

MPPTMPO 衍生物也被认为是单胺氧化酶 (MAO) 的潜在抑制剂,单胺氧化酶是一种与神经退行性疾病相关的酶。MPPTMPO 的结构柔性允许合成各种衍生物,这些衍生物对 MAO 表现出选择性抑制,这对于开发治疗抑郁症和帕金森病等疾病的治疗方法具有重要意义。该综述强调了在 MPPTMPO 核上的特定位置进行取代以实现显着的 MAO 抑制的重要性,表明该化合物在神经科学研究中的潜力 (Mathew et al., 2013)。

属性

IUPAC Name |

(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYSZSSFJKWRMX-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519640.png)

![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)

![N-(4-isopropylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2519645.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)